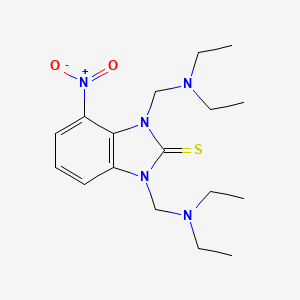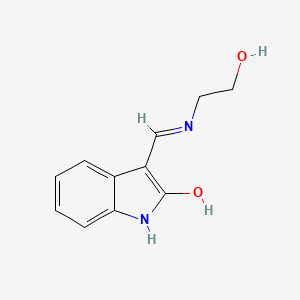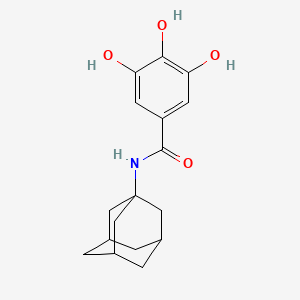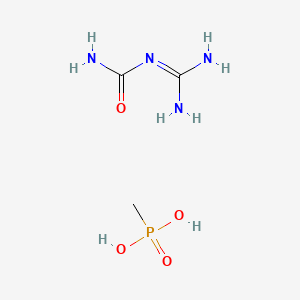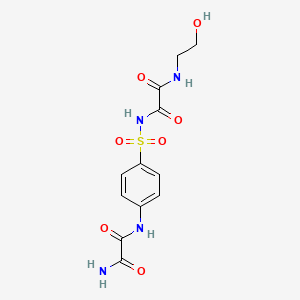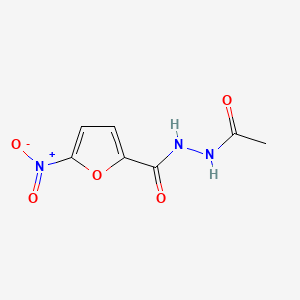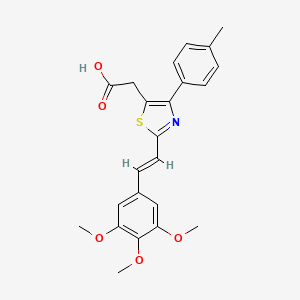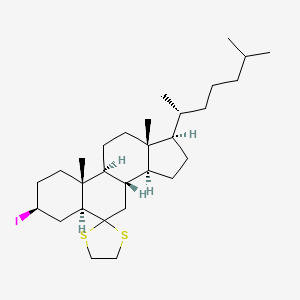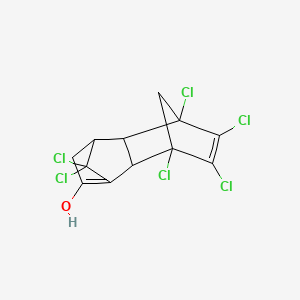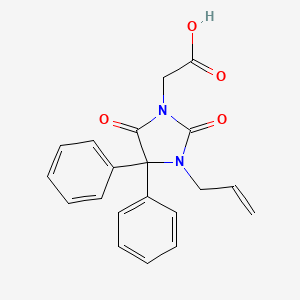
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) is a chemical compound with the formula C44H38Br2P2. It is a type of phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method involves the reaction of triphenylphosphine with 2,5-dimethyl-p-phenylene dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve the desired product .
化学反应分析
Types of Reactions
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Catalysis: The compound acts as a ligand in transition metal catalysis, facilitating various chemical transformations.
Biological Studies: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and catalysis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals. This makes it a valuable reagent in both academic and industrial research .
属性
CAS 编号 |
102305-51-1 |
|---|---|
分子式 |
C44H38Br2P2 |
分子量 |
788.5 g/mol |
IUPAC 名称 |
(2,5-dimethyl-4-triphenylphosphaniumylphenyl)-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C44H38P2.2BrH/c1-35-33-44(46(40-27-15-6-16-28-40,41-29-17-7-18-30-41)42-31-19-8-20-32-42)36(2)34-43(35)45(37-21-9-3-10-22-37,38-23-11-4-12-24-38)39-25-13-5-14-26-39;;/h3-34H,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
LLJCEGZRRUEVMT-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
